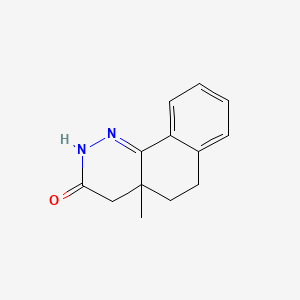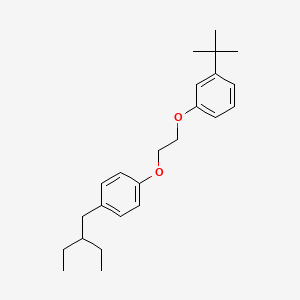
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- is a complex organic compound with a unique structure that includes a benzene ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the tert-butyl group and the ethylbutylphenoxyethoxy side chain. Common reagents used in these reactions include halogenated benzene derivatives, alkylating agents, and phenoxy compounds. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can result in changes in cellular function and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- **Benzene, 1-(1,1-dimethylethyl)-4-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-
- **Benzene, 1-(1,1-dimethylethyl)-2-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
125796-96-5 |
|---|---|
Fórmula molecular |
C24H34O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-tert-butyl-3-[2-[4-(2-ethylbutyl)phenoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H34O2/c1-6-19(7-2)17-20-11-13-22(14-12-20)25-15-16-26-23-10-8-9-21(18-23)24(3,4)5/h8-14,18-19H,6-7,15-17H2,1-5H3 |
Clave InChI |
VBMUQPBVHSBXCW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


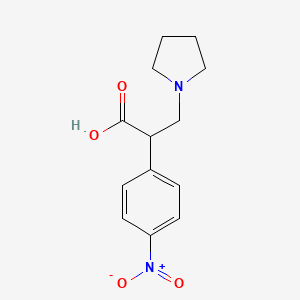
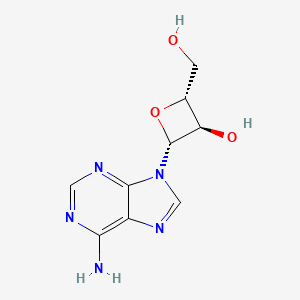
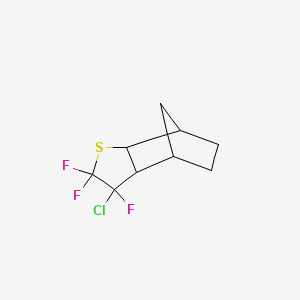

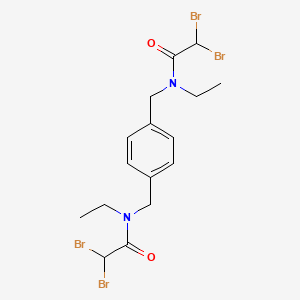
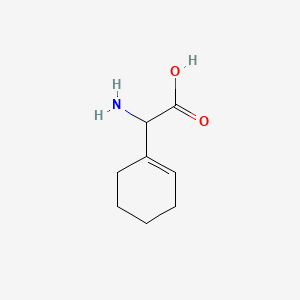

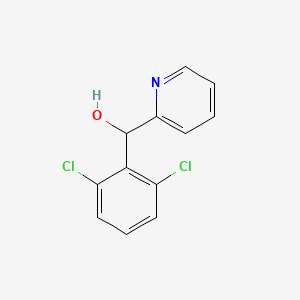
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
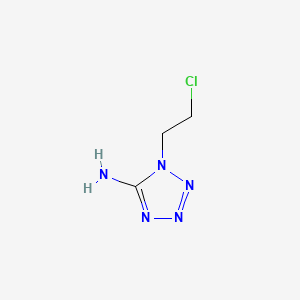
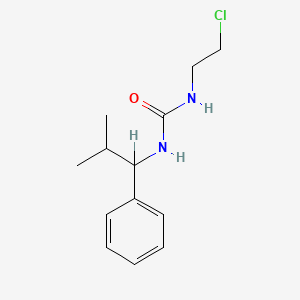
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)
